N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound featuring multiple functional groups, which contributes to its potential biological activity. This compound is part of a class of molecules that have garnered interest in medicinal chemistry due to their diverse pharmacological properties.
The synthesis and characterization of this compound have been explored in various scientific studies and patent applications. It is often synthesized through multi-step organic reactions involving specific precursors and reagents.
This compound can be classified as:
The synthesis of N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves several key steps:
The synthetic routes require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Advanced techniques like chromatography may be employed for purification.
The molecular formula for N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is .
Property | Value |
---|---|
Molecular Weight | 416.4 g/mol |
IUPAC Name | N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide |
InChI | InChI=1S/C23H30N4O4/c1-14(2)15(10)16(24)12(27)9(3)18(26)20(11)19(29)22(30)21(28)13(25)17(8)6(7)5/h5-11,14H,12-13H2,1-4H3,(H,24,28) |
InChI Key | SVTKADSBKDNLHE-UHFFFAOYSA-N |
The structural complexity includes a pyrrole ring fused with an oxadiazole and substituted aromatic systems which contribute to its electronic properties and potential interactions in biological systems.
N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can participate in various chemical reactions:
These reactions are typically conducted under controlled laboratory conditions to optimize yields and minimize by-products. Reaction mechanisms often involve intermediate species that can be characterized using spectroscopic methods.
The mechanism of action for N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors.
The presence of functional groups allows for:
Such interactions can lead to either inhibition or activation of enzymatic functions depending on the target enzyme's role in metabolic pathways.
N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is expected to exhibit:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm structural integrity and purity.
N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has potential applications in:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0